molecular formula C10H16O2 B11916995 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran

Cat. No.: B11916995
M. Wt: 168.23 g/mol
InChI Key: PCRXKSBLKVVDNO-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is an organic compound with the molecular formula C10H16O2. It is characterized by a tetrahydrofuran ring bonded to a cyclohexene moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran typically involves the reaction of cyclohex-2-en-1-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond between the cyclohexene and tetrahydrofuran rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-yloxy)tetrahydrofuran
  • 2-(Cyclohex-3-en-1-yloxy)tetrahydrofuran
  • 2-(Cyclohex-4-en-1-yloxy)tetrahydrofuran

Uniqueness

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is unique due to the position of the double bond in the cyclohexene ring, which influences its reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-cyclohex-2-en-1-yloxyoxolane

InChI

InChI=1S/C10H16O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h2,5,9-10H,1,3-4,6-8H2

InChI Key

PCRXKSBLKVVDNO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC2CCCO2

Origin of Product

United States

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